1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.08 g/mol. It is classified under carboxylic acids due to the presence of the carboxyl functional group (-COOH). This compound is characterized by a cyclopropane ring substituted with a dichlorophenyl group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is cataloged under the CAS number 342386-78-1, indicating its recognized identity in chemical databases .
The synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid can be achieved through several methods, primarily involving cyclopropanation reactions or carboxylation of cyclopropane derivatives. A common synthetic route involves the reaction of a suitable dichlorophenyl precursor with a cyclopropanecarboxylic acid derivative in the presence of strong bases or catalysts.
Technical Details:
The molecular structure of 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid features:
The structural representation can be denoted by its SMILES notation: O=C(O)C1(C2=CC=C(Cl)C(Cl)=C2)CC1
, which illustrates the connectivity of atoms within the molecule .
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions typical for carboxylic acids and cyclopropane derivatives. Notable reactions include:
Technical Details:
The decarboxylative rearrangement has been studied, showing that solvent polarity significantly affects reaction rates, suggesting a concerted mechanism involving initial ring opening .
The mechanism of action for 1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid primarily revolves around its reactivity as a carboxylic acid and its ability to undergo rearrangements.
In typical reactions:
Kinetic studies indicate that solvent effects play a crucial role in determining the rate and pathway of these reactions, highlighting the importance of environmental conditions on chemical behavior .
Relevant data indicate that this compound may exhibit some toxicity; therefore, appropriate safety measures should be taken during handling .
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid has several scientific applications:
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5